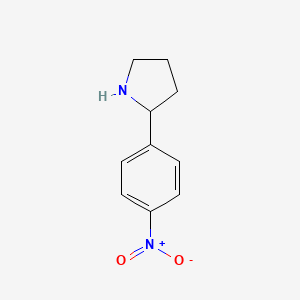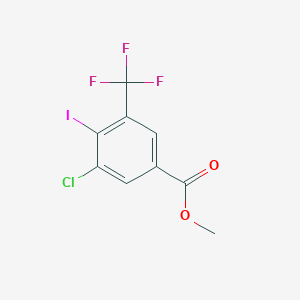
2-Ethenyl-5-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-5-methoxypyridine: (C₈H₇NO) is a chemical compound with the following structure: . It belongs to the pyridine family and contains an ethynyl (C≡C) group and a methoxy (OCH₃) substituent on the pyridine ring.
Méthodes De Préparation
Synthetic Routes::
Sonogashira Coupling: This method involves coupling 2-iodo-5-methoxypyridine with terminal alkynes using a palladium catalyst.
Direct Alkylation: Another approach is the direct alkylation of 2-methoxypyridine with an ethynylating agent under suitable conditions .
Industrial Production:: Industrial-scale production methods for this compound are not widely documented. research laboratories often synthesize it for specific applications.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: 2-Ethynyl-5-methoxypyridine can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Reduction: Reduction of the triple bond (ethynyl group) can yield saturated derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: Alkyl halides or other nucleophiles.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon).
Applications De Recherche Scientifique
2-Ethynyl-5-methoxypyridine finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: It may serve as a scaffold for drug development.
Materials Science: For functionalized surfaces or polymers.
Mécanisme D'action
The exact mechanism of action depends on its specific application. In drug development, it could target specific receptors or enzymes, affecting cellular processes.
Comparaison Avec Des Composés Similaires
2-Amino-5-methoxypyridine: Lacks the ethynyl group .
2-Chloro-5-methoxypyridine: Contains a chlorine substituent .
2-Iodo-5-methoxypyridine: Features an iodine substituent .
Propriétés
Numéro CAS |
848951-13-3 |
|---|---|
Formule moléculaire |
C8H9NO |
Poids moléculaire |
135.16 g/mol |
Nom IUPAC |
2-ethenyl-5-methoxypyridine |
InChI |
InChI=1S/C8H9NO/c1-3-7-4-5-8(10-2)6-9-7/h3-6H,1H2,2H3 |
Clé InChI |
GGGREHPALQTOLP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=C(C=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2Z)-](/img/structure/B12094091.png)

![{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanol](/img/structure/B12094102.png)







![N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine](/img/structure/B12094151.png)


